Alpha-5-Methyluridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

3258-09-1 |

|---|---|

分子式 |

C10H14N2O6 |

分子量 |

258.23 g/mol |

IUPAC名 |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9+/m1/s1 |

InChIキー |

DWRXFEITVBNRMK-PULFBKJNSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of Alpha-5-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

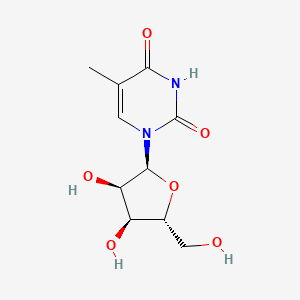

Alpha-5-Methyluridine, more commonly known as 5-Methyluridine (B1664183) (m5U) or ribothymidine, is a pyrimidine (B1678525) nucleoside distinguished by a methyl group at the fifth position of the uracil (B121893) ring. As the ribonucleoside counterpart to thymidine, it is a crucial component in the study of nucleic acid metabolism and function.[1][2] This modified nucleoside is most notably found in the T-loop of transfer RNA (tRNA), where it plays a significant role in stabilizing the molecule's tertiary structure.[3] Its presence has also been identified in other non-coding RNAs, and it is gaining attention as a potential biomarker in various disease states, including cancer.[2][3] This guide provides a comprehensive overview of the chemical structure, quantitative analytical data, experimental protocols for its synthesis and characterization, and its biological significance.

Chemical Structure and Identification

5-Methyluridine consists of a thymine (B56734) base (5-methyluracil) attached to a ribose sugar via a β-N1-glycosidic bond.

Systematic IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[1]

Chemical Formula: C₁₀H₁₄N₂O₆[4]

Molecular Weight: 258.23 g/mol [4]

CAS Number: 1463-10-1[1]

Below is a two-dimensional representation of the chemical structure of 5-Methyluridine.

Quantitative Data

Crystallographic Data

The crystal structure of 5-methyluridine has been determined by X-ray diffraction analysis. The compound crystallizes in the orthorhombic space group P21212 with four molecules per unit cell. The unit cell dimensions are a= 14.026 Å, b= 17.302 Å, and c=4.861 Å. The torsion angle describing the relative orientation of the pyrimidine base and the ribose sugar is -29.4°.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| a | 14.026 Å |

| b | 17.302 Å |

| c | 4.861 Å |

| Z | 4 |

| Torsion Angle (C6-N1-C1'-O4') | -29.4° |

Table 1: Crystallographic Data for 5-Methyluridine.

A comprehensive list of intramolecular bond distances and angles for the heavy atoms is provided below.

| Bond | Length (Å) | Bond | Length (Å) |

| N1-C2 | 1.379 | C4'-C5' | 1.517 |

| C2-N3 | 1.383 | C5'-O5' | 1.428 |

| N3-C4 | 1.385 | C1'-O4' | 1.416 |

| C4-C5 | 1.450 | C4'-O4' | 1.453 |

| C5-C6 | 1.348 | C2-O2 | 1.221 |

| C6-N1 | 1.381 | C4-O4 | 1.226 |

| C1'-N1 | 1.477 | C5-C7 | 1.503 |

| C1'-C2' | 1.531 | ||

| C2'-C3' | 1.524 | ||

| C3'-C4' | 1.521 |

Table 2: Selected Intramolecular Bond Lengths of 5-Methyluridine.

| Angle | Degrees (°) | Angle | Degrees (°) |

| C6-N1-C2 | 121.2 | N1-C1'-C2' | 113.1 |

| N1-C2-N3 | 115.8 | C1'-C2'-C3' | 101.4 |

| C2-N3-C4 | 126.8 | C2'-C3'-C4' | 102.1 |

| N3-C4-C5 | 115.4 | C3'-C4'-O4' | 105.7 |

| C4-C5-C6 | 117.6 | C4'-O4'-C1' | 109.8 |

| C5-C6-N1 | 123.1 | C3'-C4'-C5' | 115.1 |

| C2-N1-C1' | 118.4 | O4'-C4'-C5' | 109.1 |

| C6-N1-C1' | 119.9 | C4'-C5'-O5' | 111.4 |

Table 3: Selected Intramolecular Bond Angles of 5-Methyluridine.

Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for 5-Methyluridine in D₂O.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 6 | 7.68 | 140.05 |

| 1' | 5.91 | 91.60 |

| 2' | 4.33 | 76.22 |

| 3' | 4.23 | 71.91 |

| 4' | 4.10 | 86.81 |

| 5' | 3.91, 3.81 | 63.50 |

| 5-CH₃ | 1.88 | 14.23 |

Table 4: ¹H and ¹³C NMR Chemical Shifts of 5-Methyluridine in D₂O.[5]

Mass spectrometry data for 5-Methyluridine typically shows a prominent molecular ion peak and characteristic fragmentation patterns. The table below lists some of the major fragments observed in LC-ESI-QTOF mass spectrometry in negative ion mode.[6]

| m/z | Relative Intensity | Putative Fragment |

| 257.0783 | 999 | [M-H]⁻ |

| 214.0727 | 28 | [M-H-C₂H₃O]⁻ |

| 167.0461 | 26 | [M-H-C₃H₅O₂]⁻ |

| 71.0141 | 10 | [C₃H₃O₂]⁻ |

Table 5: Key Fragments from LC-ESI-QTOF Mass Spectrometry of 5-Methyluridine.[6]

Experimental Protocols

Enzymatic Synthesis of 5-Methyluridine

This protocol outlines an efficient enzymatic synthesis method.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing adenosine, thymine, and phosphate in a suitable buffer.

-

Enzyme Addition: Add a combination of adenosine deaminase (ADA), purine nucleoside phosphorylase (PUNP), pyrimidine nucleoside phosphorylase (PYNP), and xanthine oxidase (XOD) to the reaction mixture.

-

Incubation: Incubate the reaction mixture under optimal temperature and pH conditions.

-

Reaction Progression:

-

ADA converts adenosine to inosine.

-

PUNP and PYNP catalyze the reaction between inosine and thymine to produce 5-Methyluridine and hypoxanthine.

-

XOD converts the by-product hypoxanthine to urate, driving the equilibrium towards the formation of 5-Methyluridine.

-

-

Purification: After the reaction is complete, concentrate the solution and purify the 5-Methyluridine by crystallization from ethanol.

-

Analysis: Confirm the purity and identity of the synthesized 5-Methyluridine using High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.

NMR Spectroscopy Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified 5-Methyluridine in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Sample Preparation:

-

For biological samples such as urine or cell lysates, perform a solid-phase extraction (SPE) to remove interfering substances.

-

Reconstitute the dried extract in the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

-

Quantification: For targeted quantification, use selected reaction monitoring (SRM) with a stable isotope-labeled internal standard for the highest accuracy and precision.

Biological Significance and Signaling Pathways

5-Methyluridine is a highly conserved modification found in the T-loop of most tRNAs in all domains of life. Its primary role is to stabilize the tertiary structure of the tRNA molecule, which is essential for its proper function in protein synthesis.

The biosynthesis of 5-methyluridine in tRNA is a post-transcriptional modification catalyzed by specific enzymes.

Recent studies have also implicated 5-methyluridine in various cellular processes and diseases. Dysregulation of tRNA modifications, including m5U, has been linked to the development of breast cancer and systemic lupus erythematosus.[7] Furthermore, 5-methyluridine is being investigated as a potential biomarker for cancer diagnosis and prognosis, as its levels can be altered in the urine of cancer patients.[2]

Conclusion

This compound is a chemically and biologically significant modified nucleoside. Its well-defined structure and the availability of robust analytical methods for its detection and quantification make it an important target for research in molecular biology, drug development, and clinical diagnostics. The detailed information provided in this guide serves as a valuable resource for scientists and researchers working with this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-Methyluridine synthesis - chemicalbook [chemicalbook.com]

- 6. pnas.org [pnas.org]

- 7. Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 5-Methyluridine in RNA: A Technical History

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 5-methyluridine (B1664183) (m5U), also known as ribothymidine, was a landmark event in the nascent field of molecular biology, revealing that the informational simplicity of RNA's four canonical bases was an oversimplification. This modified nucleoside, first detected in the late 1950s and definitively placed within a nucleic acid sequence in 1965, shattered the paradigm of RNA as a simple messenger. It heralded the era of epitranscriptomics, demonstrating that RNA molecules are chemically tailored to fine-tune their structure and function. This technical guide provides a detailed chronicle of the discovery of m5U, outlining the pioneering experiments, the brilliant researchers who conducted them, and the ingenious, if laborious, techniques that made it possible. We present detailed protocols from the era, quantitative data on m5U abundance, and logical workflows to offer a comprehensive resource for professionals in RNA research and therapeutics.

Introduction: Beyond the Canonical Four

In the decade following the discovery of the DNA double helix, RNA was primarily understood through the lens of its four constituent bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and uracil (B121893) (U). However, whispers of a more complex reality began to emerge. The first hint that RNA might contain "minor" or "odd" bases came from early chromatographic studies of RNA hydrolysates. The definitive identification of 5-methyluridine—the ribonucleoside counterpart to DNA's thymidine—in transfer RNA (tRNA) was a pivotal moment. It established that post-transcriptional modification was a fundamental feature of RNA biology, adding a new layer of complexity and regulation to the flow of genetic information.

This discovery was not a single event but a culmination of meticulous work involving RNA isolation, enzymatic degradation, and sophisticated separation and identification techniques. It was intrinsically linked to the ambitious quest to determine the first-ever sequence of a nucleic acid, an achievement that earned Robert W. Holley the Nobel Prize.

The Initial Sighting: Littlefield and Dunn (1958)

The first substantive evidence for the natural occurrence of a thymine-containing ribonucleoside in RNA was presented by John W. Littlefield and Donald B. Dunn in 1958.[1] They investigated RNA from diverse biological sources, including bacteria (Escherichia coli), yeast, and various mammalian tissues. Their work suggested the presence of not only 5-methyluridine (which they referred to as "thymine riboside") but also several methylated adenine bases, fundamentally challenging the existing view of RNA composition.[1]

Quantitative Analysis

Littlefield and Dunn performed quantitative analysis on the total RNA extracted from these sources. After extensive purification and hydrolysis, they used paper chromatography and UV spectrophotometry to estimate the amount of the novel nucleoside relative to the total guanine content of the RNA. Their findings represented the first quantitative measure of 5-methyluridine in biological samples.

Table 1: Early Quantitative Estimates of 5-Methyluridine (Thymine Riboside) in Various RNA Sources Data adapted from Littlefield, J.W., and Dunn, D.B. (1958).[1]

| Source Organism/Tissue | Molar Ratio (Thymine Riboside per 100 moles Guanine) |

| Escherichia coli B/r | 2.6 |

| Baker's Yeast | 2.5 |

| Rabbit Liver | 1.8 |

| Wheat Germ | 1.1 |

| Turnip Yellow Mosaic Virus | < 0.2 |

Definitive Placement: The Sequencing of Alanine (B10760859) tRNA (Holley, 1965)

The unequivocal proof of 5-methyluridine's identity and its precise location within a functional RNA molecule came from the monumental work of Robert W. Holley and his team at Cornell University. In 1965, they published the complete nucleotide sequence of alanine tRNA from baker's yeast (Saccharomyces cerevisiae), the first nucleic acid ever to be sequenced.[2][3][4] This 77-nucleotide sequence contained not only A, G, C, and U but also several modified nucleosides, including inosine, pseudouridine, dihydrouridine, and a single residue of 5-methyluridine (ribothymidine).[2][5]

This work revealed that the single m5U residue was located in a consistent position, which would later be identified as part of the "T-loop" or "TΨC loop," a conserved structural feature of nearly all tRNA molecules that is crucial for stabilizing their tertiary structure.[6]

Quantitative Data from the Sequenced Molecule

The complete sequence of yeast alanine tRNA provided a precise and unambiguous quantitative measure of 5-methyluridine within that specific molecule.

Table 2: Nucleoside Composition of Yeast Alanine tRNA Data derived from the complete sequence published by Holley, R.W., et al. (1965).[3][4]

| Nucleoside | Symbol | Count per Molecule (77 total) | Molar Ratio |

| Adenosine | A | 8 | 1 / 9.6 |

| Guanosine | G | 13 | 1 / 5.9 |

| Cytidine | C | 11 | 1 / 7.0 |

| Uridine | U | 8 | 1 / 9.6 |

| 5-Methyluridine | m5U (T) | 1 | 1 / 77.0 |

| Pseudouridine | Ψ | 2 | 1 / 38.5 |

| Dihydrouridine | D | 3 | 1 / 25.7 |

| Inosine | I | 1 | 1 / 77.0 |

| 1-Methylguanosine | m1G | 1 | 1 / 77.0 |

| 1-Methylinosine | m1I | 1 | 1 / 77.0 |

| Note: Total count does not equal 77 due to initial ambiguity of some modified bases in early reports, which were later resolved. |

Experimental Protocols of the Era

The discovery and characterization of 5-methyluridine relied on a series of meticulous and labor-intensive biochemical techniques. The following protocols are reconstructed based on the methods described in the foundational papers of the 1950s and 1960s.[1][7][8][9]

Overall Workflow

The logical flow for identifying minor nucleosides was a multi-stage process involving purification, fragmentation, separation, and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Occurrence and distribution of methylated purines in the ribonucleic acids of subcellular fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Characterization of messenger-like ribonucleic acid from Saccharomyces cerevisiae by the use of chromatography on methylated albumin–kieselguhr - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. foodpolitics.com [foodpolitics.com]

Enzymatic synthesis of 5-methyluridine for research

An In-depth Technical Guide to the Enzymatic Synthesis of 5-Methyluridine (B1664183) for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 5-methyluridine (5-MU), a crucial intermediate in the production of thymidine (B127349) and various antiviral nucleoside analogs. The methodologies detailed herein offer significant advantages over traditional chemical syntheses, which are often complex, inefficient, and involve hazardous materials. Enzymatic routes provide higher yields, greater specificity, and more environmentally benign reaction conditions.

Core Synthesis Strategies

The enzymatic production of 5-methyluridine predominantly relies on the action of nucleoside phosphorylases. These enzymes catalyze the reversible phosphorolysis of nucleosides to a pentose-1-phosphate and a free base. By coupling different phosphorylases, a transglycosylation reaction can be achieved, where the ribosyl group from a purine (B94841) or pyrimidine (B1678525) nucleoside is transferred to thymine (B56734), forming 5-methyluridine.

Several effective enzymatic systems have been developed, each with unique advantages in terms of substrate availability, enzyme stability, and overall yield. This guide will focus on three primary, well-documented methods:

-

Multi-Enzyme System with Adenosine and Thymine: A cascade reaction employing four enzymes to drive the reaction equilibrium towards high-yield product formation.

-

Dual-Enzyme System with Guanosine (B1672433) and Thymine: A streamlined one-pot synthesis using a combination of a purine nucleoside phosphorylase and a uridine (B1682114) phosphorylase.

-

Thermostable Enzyme System from Hyperthermophilic Archaea: A two-step process utilizing robust enzymes that operate at high temperatures, improving substrate solubility and reaction rates.

Data Presentation: Comparative Analysis of Enzymatic Synthesis Methods

The following tables summarize the quantitative data from key enzymatic synthesis methodologies for 5-methyluridine, providing a clear comparison of their efficiencies and reaction conditions.

Table 1: Comparison of Different Enzymatic Synthesis Strategies for 5-Methyluridine

| Method/Enzyme Combination | Ribose Donor | Base Acceptor | Key Enzymes | Reported Yield | Reference |

| Multi-Enzyme Cascade | Adenosine | Thymine | Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PUNP), Pyrimidine Nucleoside Phosphorylase (PYNP), Xanthine Oxidase (XOD) | 74% - 88.9% | [1][2] |

| Dual-Enzyme System | Guanosine | Thymine | Bacillus halodurans Purine Nucleoside Phosphorylase (BhPNP1), Escherichia coli Uridine Phosphorylase (EcUP) | >79% | [3][4][5][6] |

| Thermostable Dual-Enzyme System | Guanosine | Thymine | Aeropyrum pernix Purine Nucleoside Phosphorylase (PNP), Aeropyrum pernix Uridine Phosphorylase (UP) | 85% | [7] |

| Immobilized Thermostable Enzymes | Inosine | Thymine | Bacillus stearothermophilus Purine Nucleoside Phosphorylase, Bacillus stearothermophilus Pyrimidine Nucleoside Phosphorylase | High Production (Continuous) | [8] |

Table 2: Detailed Reaction Conditions for Optimal 5-Methyluridine Synthesis

| Parameter | Multi-Enzyme Cascade (Adenosine) | Dual-Enzyme System (Guanosine) | Thermostable Dual-Enzyme System (Guanosine) |

| Substrate Concentrations | 5-15 mM Adenosine, 5-15 mM Thymine, 5 mM Phosphate (B84403) | 53 mM Guanosine, Thymine in excess | Not specified, but high substrate loading is possible |

| pH | 7.0 | 7.4 | Not specified, likely neutral to slightly alkaline |

| Temperature | 40°C | 40°C - 60°C | 90°C - 100°C (Optimal for enzymes) |

| Incubation Time | 13 hours (for equilibrium) | 7 - 25 hours | Not specified for optimal yield |

| Key Additives | 0.5 mg ADA, 2 U XOD | Phosphate buffer | Phosphate buffer |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Multi-Enzyme Synthesis of 5-Methyluridine from Adenosine and Thymine[1][2]

This method utilizes a cascade of enzymatic reactions to drive the synthesis towards completion by removing a reaction byproduct.

1. Enzyme Preparation (Crude Extract):

-

Culture a suitable microorganism known to produce PUNP and PYNP (e.g., Bacillus stearothermophilus).

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in 20 mM potassium phosphate buffer (pH 7.0).

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

-

To the supernatant, add acetone (B3395972) (pre-chilled to -20°C) and centrifuge again to precipitate the enzymes.

-

Dissolve the precipitate in 20 mM potassium phosphate buffer (pH 7.0). This solution serves as the crude enzyme extract.

2. Reaction Mixture:

-

5 mM Adenosine

-

5 mM Thymine

-

5 mM Potassium phosphate buffer (pH 7.0)

-

0.5 mg Adenosine Deaminase (ADA)

-

2 U Xanthine Oxidase (XOD)

-

0.26 U of the crude enzyme extract

-

Total volume: 1 ml

3. Reaction Incubation:

-

Incubate the reaction mixture in a micro test tube with gentle aeration at 40°C for 13 hours.

4. Reaction Termination and Analysis:

-

Stop the reaction by adding 25 µl of the reaction mixture to 500 µl of 10 mM KOH or 500 µl of methanol.

-

Analyze the formation of 5-methyluridine using High-Performance Liquid Chromatography (HPLC).

5. HPLC Analysis Conditions: [1]

-

Column: Licrosorb RP18-S (4 x 300 mm)

-

Column Temperature: 38°C

-

Mobile Phase: Water:Methanol = 95:5 (v/v)

-

Flow Rate: 0.8 ml/min

-

Detector: UV monitor at 254 nm

-

Retention Times: Uracil (3.7 min), Hypoxanthine (6.9 min), Xanthine (7.5 min), Thymine (9.1 min), Inosine (10.7 min), 5-Methyluridine (12.0 min), Adenine (29.0 min), Adenosine (32.0 min).

Protocol 2: Dual-Enzyme Synthesis of 5-Methyluridine from Guanosine and Thymine[4][6]

This one-pot, two-step method uses a combination of a purine nucleoside phosphorylase and a uridine phosphorylase.

1. Enzyme Preparation:

-

Overexpress recombinant Bacillus halodurans purine nucleoside phosphorylase (BhPNP1) and Escherichia coli uridine phosphorylase (EcUP) in E. coli.

-

Prepare crude enzyme extracts or use partially purified enzymes.

2. Bench-Scale Biocatalytic Reaction (650 mL):

-

Step 1: Phosphorolysis of Guanosine

- Prepare a reaction mixture containing 53 mM guanosine and BhPNP1 in a suitable phosphate buffer (pH 7.4).

- Incubate at 40°C until the conversion of guanosine to ribose-1-phosphate (B8699412) is complete (monitor by HPLC).

-

Step 2: Synthesis of 5-Methyluridine

- Add thymine and EcUP to the reaction mixture.

- Continue incubation at 40°C for approximately 7 hours.

3. Monitoring and Analysis:

-

Monitor the consumption of guanosine and the formation of 5-methyluridine by HPLC.

-

A yield of approximately 79.1% can be expected with a guanosine conversion of 94.7%.[4]

Protocol 3: Synthesis using Thermostable Enzymes from Aeropyrum pernix[7]

This method takes advantage of highly thermostable enzymes to improve substrate solubility and reaction rates.

1. Enzyme Preparation:

-

Clone and express the genes for purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) from Aeropyrum pernix in a suitable expression host like E. coli.

-

Purify the recombinant thermostable enzymes.

2. Two-Step Synthesis:

-

Step 1: Generation of Ribose-1-Phosphate

- Incubate guanosine with the thermostable PNP in a phosphate buffer at a high temperature (e.g., 90°C). This increases the solubility of guanosine.

-

Step 2: Formation of 5-Methyluridine

- Add thymine and the thermostable UP to the reaction.

- Continue the incubation at the optimal temperature for the enzymes.

3. Optimization and Yield:

-

Key reaction parameters such as pH, temperature, and substrate concentrations should be optimized.

-

Under optimal conditions, a yield of 85% with a guanosine conversion of 96% has been achieved in a 10 ml scale reaction.[7]

Visualizations: Pathways and Workflows

Enzymatic Synthesis Pathway of 5-Methyluridine from Adenosine

Caption: Multi-enzyme cascade for 5-methyluridine synthesis from adenosine.

Enzymatic Synthesis Pathway of 5-Methyluridine from Guanosine

References

- 1. tandfonline.com [tandfonline.com]

- 2. Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. researchgate.net [researchgate.net]

- 7. Two-step efficient synthesis of 5-methyluridine via two thermostable nucleoside phosphorylase from Aeropyrum pernix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of 5-methyluridine by immobilized thermostable purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Bacillus stearothermophilus JTS 859 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Ribothymidine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of ribothymidine (5-methyluridine) and its key derivatives. Ribothymidine, a naturally occurring modified nucleoside found in transfer RNA (tRNA), and its synthetic analogs are of significant interest in various fields, including drug development, diagnostics, and molecular biology research. This document details established synthetic methodologies, presents quantitative data for key reactions, and outlines detailed experimental protocols. Furthermore, it visualizes synthetic workflows and the biological context of ribothymidine through signaling pathway diagrams.

Core Synthetic Strategies for Ribothymidine

The chemical synthesis of ribothymidine and its derivatives primarily relies on two key methodologies: the glycosylation of a pyrimidine (B1678525) base with a protected ribose sugar and the modification of a pre-existing uridine (B1682114) or ribothymidine scaffold. The choice of strategy is often dictated by the desired derivative and the required stereochemistry.

A cornerstone of nucleoside synthesis is the Vorbrüggen glycosylation , which involves the reaction of a silylated nucleobase with a protected sugar derivative, typically in the presence of a Lewis acid catalyst. This method generally favors the formation of the desired β-anomer due to the neighboring group participation of the 2'-O-acyl protecting group.

Alternatively, enzymatic synthesis offers a highly stereospecific and efficient route to ribothymidine. This approach utilizes enzymes such as nucleoside phosphorylases to catalyze the transfer of the ribosyl group from a donor nucleoside to thymine (B56734).

Protecting Groups in Ribothymidine Synthesis

The success of any chemical synthesis of nucleosides hinges on the judicious use of protecting groups to prevent unwanted side reactions at the various functional groups of the ribose sugar and the thymine base.

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| 5'-Hydroxyl | Dimethoxytrityl (DMT), Monomethoxytrityl (MMT) | Mildly acidic conditions (e.g., trichloroacetic acid in dichloromethane) |

| 2', 3'-Hydroxyls | Benzoyl (Bz), Acetyl (Ac), tert-Butyldimethylsilyl (TBDMS) | Basic conditions (e.g., sodium methoxide (B1231860) in methanol (B129727) for acyl groups), Fluoride ions (e.g., TBAF for silyl (B83357) groups) |

| N3-Imide (Thymine) | Benzoyl (Bz) | Ammonolysis (e.g., methanolic or aqueous ammonia) |

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols for the synthesis of ribothymidine and a key derivative, 2'-O-methylribothymidine.

Chemical Synthesis of Ribothymidine via Vorbrüggen Glycosylation

This two-step protocol describes the synthesis of ribothymidine starting from a protected D-ribose and thymine.

Step 1: Glycosylation of Thymine

-

Reaction: Silylated thymine is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst.

-

Yield: This step, combined with the subsequent deprotection, results in an overall yield of approximately 88%.[1]

Step 2: Deprotection

-

Protocol: The resulting protected ribothymidine is treated with ethanolic ammonia (B1221849) to remove the benzoyl protecting groups from the ribose moiety and the thymine base.

-

Detailed Procedure: A solution of 2',3',5'-tri-O-benzoyl-ribothymidine (e.g., 0.05 mol) in ethanolic ammonia (saturated at 0°C, 560 mL) is allowed to stand at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to remove byproducts. The crude product is recrystallized from ethanol.[2]

-

Yield: 95%.[2]

| Step | Key Reagents | Solvent | Temperature | Duration | Yield |

| 1. Glycosylation & 2. Deprotection (Overall) | Protected D-ribose, Thymine, Lewis Acid, Ethanolic Ammonia | Acetonitrile, Ethanol | Room Temperature | Overnight | ~88%[1] |

| 2. Deprotection (Isolated Step) | 2',3',5'-tri-O-benzoyl-ribothymidine, Ethanolic Ammonia | Ethanol | Room Temperature | Overnight | 95%[2] |

Enzymatic Synthesis of 5-Methyluridine (B1664183)

This method provides an efficient and highly specific route to 5-methyluridine.

-

Protocol: Adenosine (B11128), thymine, and phosphate (B84403) are reacted in the presence of a combination of enzymes: adenosine deaminase (ADA), purine (B94841) nucleoside phosphorylase (PUNP), pyrimidine nucleoside phosphorylase (PYNP), and xanthine (B1682287) oxidase (XOD).[3]

-

Reaction Principle: Adenosine is first converted to inosine (B1671953) by ADA. Then, PUNP and PYNP catalyze the transfer of the ribose moiety from inosine to thymine, forming 5-methyluridine and hypoxanthine (B114508). XOD subsequently converts hypoxanthine to urate, driving the equilibrium towards the formation of the desired product.[3]

-

Reaction Conditions: The reaction is typically carried out in a phosphate buffer (pH 7.0) at 60°C.[3]

| Starting Materials | Enzymes | Buffer | Temperature | Yield |

| Adenosine, Thymine, Phosphate | ADA, PUNP, PYNP, XOD | Potassium Phosphate (pH 7.0) | 60°C | High |

Synthesis of 2'-O-Methylribothymidine

2'-O-methylated nucleosides are important building blocks for the synthesis of therapeutic oligonucleotides.

-

General Strategy: The synthesis involves the protection of the 3' and 5' hydroxyl groups, followed by the selective methylation of the 2'-hydroxyl group, and subsequent deprotection. A direct methylation approach can also be employed, though it may result in a mixture of 2'- and 3'-O-methylated isomers.

-

Direct Methylation Protocol (for Adenosine, adaptable for Ribothymidine):

-

Dissolve the starting nucleoside (e.g., adenosine) in an anhydrous alkaline medium.

-

Add methyl iodide and stir the reaction at 0°C for 4 hours.

-

The reaction yields a mixture of isomers, with the 2'-O-methylated product being the major component.

-

-

Yield: For adenosine, the direct methylation method yields approximately 42% of the 2'-O-methyladenosine isomer.[4]

| Starting Material | Key Reagents | Solvent | Temperature | Duration | Yield (2'-O-isomer) |

| Ribothymidine (adapted from Adenosine protocol) | Methyl Iodide, Anhydrous Alkaline Medium | Anhydrous polar aprotic solvent | 0°C | 4 hours | ~42% (estimated)[4] |

Synthetic and Biological Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for ribothymidine and its biological role in the context of tRNA maturation and function.

Caption: A generalized workflow for the chemical synthesis of ribothymidine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyluridine

A Note on Nomenclature: The topic specified is Alpha-5-Methyluridine. In chemical nomenclature, "Alpha" and "Beta" refer to the stereochemistry at the anomeric carbon of the ribose sugar. In naturally occurring nucleosides, including those in RNA, the glycosidic bond is in the Beta (β) configuration. While the Alpha (α) anomer exists, it is not the biologically prevalent form. Consequently, the vast majority of scientific literature and experimental data pertains to the β-anomer, which is commonly referred to simply as 5-Methyluridine (B1664183) or Ribothymidine. This guide will focus on the well-documented properties of β-5-Methyluridine and will specify "Alpha" or "Beta" where the distinction is critical and data is available. Due to the scarcity of specific experimental data for this compound, some sections will describe general protocols applicable to nucleosides.

Introduction

5-Methyluridine (m5U), also known as ribothymidine, is a pyrimidine (B1678525) nucleoside that plays a significant role in the structure and function of RNA. It is a modified nucleoside, derived from uridine, and is found in various types of RNA, most notably in the T-loop of transfer RNA (tRNA), where it contributes to the stability of the molecule.[1] Its presence and metabolism are of interest to researchers in molecular biology, drug development, and diagnostics, as alterations in its levels have been associated with certain disease states.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methyluridine, along with experimental protocols for its analysis and a summary of its metabolic pathway.

Physical and Chemical Properties

The physical and chemical properties of 5-Methyluridine (β-anomer) are summarized in the tables below. These properties are crucial for its handling, characterization, and use in experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| Systematic IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [3] |

| Common Names | 5-Methyluridine, Ribothymidine, Ribosylthymine, Thymine (B56734) riboside | [4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [4][6] |

| Molecular Weight | 258.23 g/mol | [4][5][6] |

| Appearance | White crystalline solid/powder | [5] |

| Melting Point | 183-187 °C | [4][7] |

| pKa | 9.55 ± 0.10 (Predicted) | [8] |

Solubility

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~10-25 mg/mL | [8] |

| Dimethylformamide (DMF) | ~16 mg/mL | [9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [9] |

Spectroscopic Data

| Spectroscopic Method | Key Data Points | Source(s) |

| UV/Vis Spectroscopy | λmax: 267 nm | [9] |

| ¹H NMR (in D₂O) | δ (ppm): 7.68 (s, 1H, H-6), 5.91 (d, 1H, H-1'), 4.34 (t, 1H, H-2'), 4.23 (t, 1H, H-3'), 4.10 (q, 1H, H-4'), 3.90, 3.82 (m, 2H, H-5'), 1.89 (s, 3H, -CH₃) | [4][10] |

| ¹³C NMR | Representative shifts available in public databases. | [4] |

| Mass Spectrometry | Monoisotopic Mass: 258.08518617 Da | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of 5-Methyluridine.

Stereoselective Synthesis of α-Ribonucleosides (General Protocol)

Objective: To synthesize an α-ribonucleoside by coupling a protected ribose donor with a silylated nucleobase.

Materials:

-

D-Ribose

-

Protecting group reagents (e.g., benzyl (B1604629) bromide, acetic anhydride)

-

5-Methyluracil (Thymine)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)

-

Anhydrous solvents (e.g., acetonitrile (B52724), dichloromethane)

-

Reagents for deprotection (e.g., H₂/Pd/C for benzyl groups, methanolic ammonia (B1221849) for acetyl groups)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Protected Ribofuranosyl Donor:

-

Protect the hydroxyl groups of D-ribose. For α-selectivity, non-participating groups at the C2 position are preferred. Benzyl groups are a common choice.

-

Activate the anomeric carbon, for example, by converting it to an acetate (B1210297). This creates a suitable leaving group for the glycosylation reaction.

-

-

Preparation of the Silylated Nucleobase:

-

Suspend 5-methyluracil in an anhydrous solvent.

-

Add a silylating agent, such as BSA, and heat the mixture to obtain a clear, silylated solution of the nucleobase.

-

-

Stereoselective Glycosylation:

-

Dissolve the protected ribose donor and the silylated 5-methyluracil in an anhydrous, non-polar solvent.

-

Cool the reaction mixture and add the Lewis acid catalyst dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of the Protected Nucleoside:

-

Quench the reaction with a suitable reagent (e.g., aqueous sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the α and β anomers.

-

-

Deprotection:

-

Remove the protecting groups from the purified α-anomer using appropriate conditions (e.g., hydrogenolysis for benzyl groups).

-

Purify the final product, this compound, by recrystallization or chromatography.

-

Workflow for Stereoselective Synthesis of α-Ribonucleosides:

Caption: General workflow for the synthesis of α-ribonucleosides.

Purification by High-Performance Liquid Chromatography (HPLC) (General Protocol)

HPLC is a standard technique for the purification and analysis of nucleosides. Reversed-phase HPLC is commonly employed.

Objective: To purify 5-Methyluridine from a crude reaction mixture or a biological extract.

Materials:

-

Crude 5-Methyluridine sample

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile or methanol)

-

Buffer salts (e.g., ammonium (B1175870) acetate or triethylammonium (B8662869) acetate)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Dissolve the crude sample in the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Method:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.5).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile).

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 0-50% B over 30 minutes).

-

Flow Rate: Typically 1.0 mL/min for an analytical column.

-

Detection: UV absorbance at 267 nm.

-

Injection Volume: 10-100 µL, depending on the concentration and column size.

-

-

Fraction Collection:

-

Monitor the chromatogram and collect the fractions corresponding to the peak of 5-Methyluridine.

-

-

Post-Purification Processing:

-

Combine the pure fractions.

-

Remove the organic solvent using a rotary evaporator.

-

Lyophilize the aqueous solution to obtain the purified 5-Methyluridine as a solid.

-

Workflow for HPLC Purification of 5-Methyluridine:

Caption: General workflow for the HPLC purification of 5-Methyluridine.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

NMR spectroscopy is a powerful tool for the structural elucidation of nucleosides, including the determination of anomeric configuration.

Objective: To obtain ¹H and ¹³C NMR spectra of 5-Methyluridine for structural confirmation.

Materials:

-

Purified 5-Methyluridine sample (~5-10 mg)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the purified 5-Methyluridine in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment and stereochemical determination, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. The NOESY experiment is particularly useful for determining the anomeric configuration by observing the spatial proximity between the anomeric proton (H-1') and other protons on the sugar ring.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the signals to the respective protons and carbons of the 5-Methyluridine molecule.

-

Analysis by Mass Spectrometry (MS) (General Protocol)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-Methyluridine.

Objective: To confirm the molecular weight and obtain fragmentation data for 5-Methyluridine.

Materials:

-

Purified 5-Methyluridine sample

-

HPLC-grade solvents (e.g., water, acetonitrile, methanol)

-

Volatile acid (e.g., formic acid) for electrospray ionization (ESI)

-

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the purified 5-Methyluridine in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

MS Data Acquisition:

-

Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Acquire a full scan mass spectrum in positive or negative ion mode to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. A characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the 5-methyluracil base.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 5-Methyluridine.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Biological Role and Metabolic Pathway

The primary biological significance of 5-Methyluridine (the β-anomer) is its role as a modified nucleoside in RNA. It is particularly known for its presence in the TΨC loop of tRNA, where it is essential for the proper folding and stability of the tRNA molecule.[1]

This compound, being the non-natural anomer, is not known to be involved in any specific signaling pathways. The catabolism of 5-Methyluridine, following the degradation of RNA, is part of the general pyrimidine degradation pathway.

Pyrimidine Catabolism Pathway

The degradation of pyrimidines, including 5-methyluracil (thymine) derived from 5-Methyluridine, is a multi-step enzymatic process.[11][12][13]

Key Steps in the Catabolism of the 5-Methyluracil Base:

-

Hydrolysis of 5-Methyluridine: Nucleoside hydrolases or phosphorylases cleave the glycosidic bond of 5-Methyluridine, releasing the 5-methyluracil base (thymine) and ribose (or ribose-1-phosphate).[14]

-

Reduction of Thymine: Dihydropyrimidine dehydrogenase (DPD) reduces thymine to dihydrothymine (B131461).

-

Ring Opening: Dihydropyrimidinase (DHP) hydrolyzes the pyrimidine ring of dihydrothymine to form β-ureidoisobutyrate.

-

Hydrolysis to β-Aminoisobutyrate: β-ureidopropionase cleaves β-ureidoisobutyrate to β-aminoisobutyrate, ammonia (NH₃), and carbon dioxide (CO₂).

-

Further Metabolism: β-Aminoisobutyrate can be further metabolized and its nitrogen incorporated into other metabolic pathways.

Pyrimidine Catabolism Pathway Diagram:

References

- 1. fiveable.me [fiveable.me]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 4. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alignchemical.com [alignchemical.com]

- 6. 5-Methyluridine (Standard) | C10H14N2O6 | CID 6618663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methyluridine 97 1463-10-1 [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 5-Methyluridine(1463-10-1) 1H NMR [m.chemicalbook.com]

- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 12. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 13. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian at the Elbow: 5-Methyluridine's Crucial Role in tRNA Stability and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transfer RNA (tRNA) is a cornerstone of protein synthesis, and its function is intricately modulated by a vast array of post-transcriptional modifications. Among these, 5-methyluridine (B1664183) (m5U), particularly at position 54 in the T-loop, emerges as a critical determinant of tRNA stability, structure, and translational fidelity. This technical guide provides a comprehensive overview of the biological significance of m5U in tRNA, detailing its synthesis, its impact on tRNA biophysical properties, and the cellular pathways that respond to its absence. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to equip researchers and drug development professionals with a thorough understanding of this vital tRNA modification.

Introduction: The Significance of 5-Methyluridine in tRNA

5-methyluridine (m5U) is a highly conserved post-transcriptional modification found in the T-loop of most tRNAs across all domains of life.[1][2] Its near-ubiquitous presence at position 54 underscores its fundamental importance in tRNA biology. This modification, a simple methylation of uridine (B1682114), exerts a profound influence on the local and global structure of the tRNA molecule, thereby impacting its stability, maturation, and function in protein synthesis.[3] The absence of m5U has been linked to decreased tRNA thermal stability, altered translation, and increased susceptibility to degradation, highlighting its role as a key quality control checkpoint in tRNA biogenesis.

The Synthesis of 5-Methyluridine in tRNA

The methylation of uridine at position 54 is catalyzed by a conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In bacteria, this enzyme is known as TrmA, while its eukaryotic and archaeal homolog is Trm2.[1] These enzymes recognize the characteristic T-loop structure of tRNA and specifically catalyze the transfer of a methyl group from SAM to the C5 position of the uridine base.

The catalytic mechanism involves a conserved cysteine residue within the enzyme's active site, which acts as a nucleophile to attack the C6 position of the target uridine. This forms a covalent intermediate, activating the C5 position for methylation by SAM. Following the methyl transfer, the enzyme is released, and the now-modified tRNA is ready for its role in translation.[2]

Quantitative Impact of 5-Methyluridine on tRNA Stability and Function

The presence of m5U at position 54 significantly enhances the structural integrity of tRNA. This stabilization is attributed to increased base stacking interactions and a more rigid conformation of the T-loop, which in turn stabilizes the overall L-shaped tertiary structure of the tRNA.[3][4]

Thermal Stability

The methylation at U54 contributes to the thermal stability of tRNA molecules. The presence of ribothymidine (T54), the ribonucleoside of 5-methyluridine, in the T-loop has been shown to increase the melting temperature (Tm) of tRNA. For instance, bacterial initiator tRNAfMet containing T54 exhibits a melting temperature 6°C higher than its counterpart with an unmodified U54.[5] This increased thermal stability is crucial for maintaining the functional conformation of tRNA, especially in thermophilic organisms.[6]

| tRNA Species | Modification Status | Melting Temperature (Tm) Increase | Reference |

| Bacterial tRNAfMet | U54 vs. T54 (m5U54) | +6°C | [5] |

| Thermus thermophilus tRNA | Presence of m5s2U54 | >3°C | [6] |

Aminoacylation Efficiency

The absence of m5U can have a global impact on the efficiency of tRNA aminoacylation. In E. coli strains lacking both TrmA and TruB (the enzyme responsible for pseudouridine (B1679824) synthesis at position 55), there is a global decrease in tRNA charging of approximately 10%.[7] This suggests that the structural integrity conferred by m5U is important for the efficient recognition and charging of tRNAs by their cognate aminoacyl-tRNA synthetases.

| Genotype | Global tRNA Aminoacylation Level | Reference |

| E. coli ΔtrmAΔtruB | ~10% decrease compared to wild-type | [7] |

tRNA Degradation and Fragment Generation

Hypomodified tRNAs, including those lacking m5U, are targeted for degradation by cellular quality control pathways. The absence of m5U54 has been shown to make tRNAs more susceptible to cleavage, leading to the generation of tRNA-derived small RNAs (tsRNAs). In human cells, the knockdown of TRMT2A, the enzyme responsible for m5U54 synthesis, results in a significant increase in the formation of 5'tiRNAs (tRNA-derived stress-induced RNAs), with a 50% to 100% increase observed for specific tRNA-derived fragments.[1][8]

| Condition | 5'tiRNA Generation (vs. Control) | Reference |

| TRMT2A Knockdown (Human Cells) | +50% to +100% | [1][8] |

Signaling Pathways and Cellular Response to m5U Deficiency

The absence of m5U triggers specific cellular stress responses and quality control pathways. The primary pathway responsible for the degradation of hypomodified tRNAs is the Rapid tRNA Decay (RTD) pathway.[2][9]

The Rapid tRNA Decay (RTD) Pathway

In yeast, mature tRNAs lacking certain modifications are targeted for degradation by the 5'-3' exonucleases Rat1 and Xrn1.[2] This pathway is a crucial quality control mechanism to eliminate potentially dysfunctional tRNAs that could disrupt protein synthesis. The lack of modifications like m5U is thought to lead to a less stable tRNA structure, which is then recognized by the RTD machinery.

Figure 1. The Rapid tRNA Decay (RTD) pathway for hypomodified tRNAs.

Experimental Protocols

A variety of techniques are employed to study the role of m5U in tRNA stability. Below are detailed methodologies for key experiments.

Northern Blot Analysis of tRNA Stability

Northern blotting is a classical method to assess the integrity and quantity of specific tRNA molecules.

Protocol:

-

RNA Extraction: Extract total RNA from cells under acidic conditions (e.g., using an acid-phenol-chloroform extraction method) to preserve the aminoacylation status of the tRNA.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., 10-15% acrylamide (B121943) with 8 M urea) at a low pH (around 5.0) to separate charged and uncharged tRNAs.[10][11][12]

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via electroblotting.

-

Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

-

Probe Labeling: Label a DNA oligonucleotide probe complementary to the tRNA of interest with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxigenin).

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight at a temperature optimized for the specific probe sequence.

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or fluorescent detection system (for non-radioactive probes). The intensity of the band corresponding to the tRNA provides a measure of its abundance and stability.

Primer Extension Analysis for tRNA Modification

Primer extension can be used to map the 5' ends of RNA molecules and to detect the presence of certain modifications that can cause reverse transcriptase to pause or stop.

Protocol:

-

Primer Design: Design a DNA oligonucleotide primer (18-25 nucleotides) that is complementary to a sequence downstream of the modification site of interest.

-

Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.[13][14]

-

Annealing: Anneal the labeled primer to the total RNA sample by heating to denature and then slowly cooling.[13]

-

Extension: Extend the primer using a reverse transcriptase (e.g., AMV reverse transcriptase) in the presence of dNTPs. The reverse transcriptase will synthesize a cDNA copy of the RNA template, stopping at the 5' end of the RNA or at sites of certain modifications.[15][16]

-

Analysis: Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer. The length of the extended product reveals the position of the 5' end or the modification.

Mass Spectrometry for Quantitative tRNA Modification Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the precise identification and quantification of a wide range of tRNA modifications.

Workflow for LC-MS Analysis of tRNA Modifications:

Figure 2. Workflow for quantitative analysis of tRNA modifications by LC-MS.

Protocol:

-

tRNA Isolation: Purify total tRNA from the biological sample of interest.[17][18]

-

Enzymatic Digestion: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[17][18]

-

LC Separation: Separate the resulting nucleoside mixture using high-performance liquid chromatography (HPLC).[17][19]

-

MS/MS Analysis: Analyze the eluting nucleosides using tandem mass spectrometry (MS/MS). The mass-to-charge ratio and fragmentation pattern of each nucleoside allow for its unambiguous identification.[19][20]

-

Quantification: Quantify the amount of each modified nucleoside by integrating the area of its corresponding peak in the chromatogram.[17][19]

Conclusion and Future Directions

The 5-methyluridine modification at position 54 of tRNA is a small chemical addition with a large biological impact. Its role in maintaining tRNA stability is critical for efficient and accurate protein synthesis. The absence of m5U serves as a molecular flag for cellular quality control systems, leading to the degradation of potentially faulty tRNA molecules. For researchers in basic science and drug development, understanding the intricacies of tRNA modification pathways, including the synthesis and function of m5U, offers new avenues for investigation. Targeting tRNA modifying enzymes could represent a novel therapeutic strategy for diseases characterized by dysregulated protein synthesis. Future research should focus on elucidating the precise molecular interactions that are stabilized by m5U and how the cellular machinery distinguishes between fully modified and hypomodified tRNAs. The continued development of sensitive and quantitative analytical techniques will be paramount in unraveling the complex and dynamic world of the epitranscriptome.

References

- 1. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of several hypomodified mature tRNA species in Saccharomyces cerevisiae is mediated by Met22 and the 5′–3′ exonucleases Rat1 and Xrn1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function [mdpi.com]

- 6. Regulatory Factors for tRNA Modifications in Extreme- Thermophilic Bacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A yeast knockout strain to discriminate between active and inactive tRNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 14. Primer extension - Wikipedia [en.wikipedia.org]

- 15. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]

- 16. RNA/Primer Extension Protocols [protocol-online.org]

- 17. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 19. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. pubs.acs.org [pubs.acs.org]

The Role of 5-Methyluridine (m5U) in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-methyluridine (B1664183) (m5U), a post-transcriptional RNA modification, is emerging as a critical regulator of gene expression. Long known for its presence in transfer RNA (tRNA), recent advancements in high-throughput sequencing have revealed its existence in ribosomal RNA (rRNA) and messenger RNA (mRNA), expanding its known functional repertoire. This technical guide provides an in-depth exploration of the multifaceted roles of m5U, the enzymatic machinery governing its deposition, and its implications in health and disease. We detail the key experimental protocols for m5U analysis and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.

Introduction to m5U RNA Modification

5-methyluridine is a chemical modification of uridine (B1682114) found in various RNA molecules.[1][2] It is one of the most common and conserved modifications, particularly at position 54 (m5U54) in the T-loop of tRNAs across bacteria and eukaryotes.[1][3][4][5] The addition of a methyl group to the C5 position of uridine is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4][6] This modification plays a crucial role in maintaining the integrity, structure, and function of RNA molecules, thereby influencing a wide array of biological processes, from the efficiency and fidelity of protein synthesis to cellular stress responses.[1][7]

The m5U Machinery: Writers and Substrates

The deposition of m5U is primarily carried out by enzymes of the TRMT2A/TrmA family. In mammals, two key enzymes have been identified: TRMT2A and TRMT2B. While often discussed in the context of RNA methylation, NSUN2 is primarily a 5-methylcytosine (B146107) (m5C) methyltransferase, though its broader impact on RNA metabolism and gene expression is relevant to the field.

-

TRMT2A (tRNA methyltransferase 2 homolog A): This is the primary enzyme responsible for m5U54 formation in cytosolic tRNAs in humans.[1][6][8][9] TRMT2A has also been shown to methylate other stem-loop structured RNAs, and its activity is not limited to tRNAs.[4][8][10] Knockdown of TRMT2A leads to hypomodification of tRNAs and can induce the formation of tRNA-derived small RNAs (tsRNAs).[5]

-

TRMT2B (tRNA methyltransferase 2 homolog B): This enzyme is responsible for m5U methylation in mitochondrial tRNAs and has a dual role in also methylating mitochondrial 12S rRNA at position m5U429.[1][11]

-

NSUN2 (NOP2/Sun RNA methyltransferase 2): While NSUN2 is a well-established m5C writer, its overexpression in various cancers and its role in promoting cell proliferation, migration, and invasion by stabilizing target mRNAs highlight the importance of RNA methylation in cancer biology.[12][13][14][15][16] For instance, NSUN2 can promote cervical cancer cell migration and invasion by methylating KRT13 transcripts, which are then stabilized by the m5C reader YBX1.[17]

Functional Roles of m5U in Different RNA Species

m5U in Transfer RNA (tRNA)

The most well-characterized role of m5U is in tRNA, where it is found at the highly conserved position 54 in the T-loop.[3][18]

-

tRNA Stability and Structure: The m5U54 modification contributes to the thermal stability of the tRNA tertiary structure.[5][19] The melting temperature (Tm) of initiator bacterial tRNAfMet with T54 (another name for m5U) is 6°C higher than the same tRNA with an unmodified U54.[19]

-

Translation Regulation: m5U54 modulates the translocation of the ribosome during protein synthesis.[3][18][20] Cells lacking the enzyme for m5U54 installation exhibit altered tRNA modification patterns and are less sensitive to translocation inhibitors.[3][18][21] While the loss of m5U54 does not completely halt protein synthesis, it can fine-tune translation efficiency, which becomes particularly important under stress conditions.[3]

-

tRNA Processing and Quality Control: The absence of m5U54 can lead to the accumulation of tRNA-derived fragments (tRFs), suggesting a role in protecting tRNAs from cleavage.[5][8] Specifically, TRMT2A knockdown and subsequent m5U54 hypomodification can lead to the angiogenin (B13778026) (ANG)-dependent cleavage of tRNAs, resulting in the accumulation of 5'tiRNAs (tRNA-derived stress-induced RNAs).[5]

m5U in Ribosomal RNA (rRNA)

The presence and function of m5U in rRNA are less explored than in tRNA.

-

Mitochondrial Translation: In human mitochondria, TRMT2B is responsible for methylating the 12S rRNA at position m5U429.[11] However, the precise functional consequence of this modification on mitochondrial translation is still under investigation, with studies on TRMT2B knockout cells showing no significant defects in mitochondrial RNA stability or translation under normal conditions.[11]

-

Cytosolic rRNA: Human TRMT2A has been observed to interact with small subunit rRNA, and its knockdown can reduce translational fidelity, suggesting a potential role beyond tRNA modification in ensuring accurate protein synthesis.[4][8][10]

m5U in Messenger RNA (mRNA)

The discovery of m5U in eukaryotic mRNAs is more recent, and its functional significance is an active area of research.[3][18]

-

Translation Elongation: The introduction of m5U into mRNA codons can impede the rate of amino acid addition by the ribosome in a position-dependent manner.[22] However, the effect is often modest, with some studies reporting minor (zero- to two-fold) effects on the rate constant for amino acid incorporation.[3]

-

mRNA Stability: The impact of m5U on mRNA stability is not yet fully understood. Given the established link between translation rates and mRNA stability, it is plausible that by modulating translation elongation, m5U could indirectly influence mRNA decay.[3]

Quantitative Data on m5U Function

The following tables summarize the available quantitative data on the effects of m5U modification.

| Parameter | Organism/System | Observation | Fold Change/Value | Reference |

| tRNA Stability | E. coli | Melting temperature (Tm) of tRNAfMet with T54 vs. U54 | 6°C higher | [19] |

| Translation Rate | In vitro translation | Rate constant for tripeptide formation using m5U-deficient tRNA | 1.6 ± 0.4 fold reduction | [3] |

| Enzyme Kinetics | Human TRMT2A | K_m for ASH1 E3 mRNA | 0.78 ± 0.15 µM | [4][10] |

| Cell Proliferation | Human Breast Cancer Cells (MCF-7) | Effect of NSUN2 overexpression on cell number after 72h | Significant increase | [12] |

| Computational Prediction Accuracy | GRUpred-m5U model | Accuracy on two different RNA datasets | 98.41% and 96.70% | [23] |

Experimental Protocols for m5U Detection and Analysis

Several experimental techniques have been developed to map m5U sites at single-nucleotide resolution.

Fluorouracil-Induced Catalytic-Crosslinking Sequencing (FICC-Seq)

FICC-Seq is a robust method for the genome-wide mapping of m5U methyltransferase targets.[9][24][25]

Methodology:

-

Cell Culture and 5-Fluorouracil (5-FU) Treatment: Cells are cultured and treated with 5-FU, a uracil (B121893) analog.

-

Enzymatic Crosslinking: The m5U methyltransferase (e.g., TRMT2A) forms a covalent bond with the 5-FU incorporated into RNA, trapping the enzyme-RNA intermediate.[24]

-

Immunoprecipitation: The crosslinked enzyme-RNA complexes are immunoprecipitated using an antibody specific to the methyltransferase.

-

Library Preparation and Sequencing: The RNA is fragmented, and sequencing libraries are prepared from the purified RNA fragments. High-throughput sequencing is then performed.

-

Data Analysis: Sequencing reads are mapped to the genome to identify the precise crosslinking sites, which correspond to the enzyme's targets.[25]

Methylation-Individual Nucleotide Resolution Crosslinking and Immunoprecipitation (miCLIP)

miCLIP is another powerful technique for identifying RNA-protein interaction sites at single-nucleotide resolution and has been adapted for studying m5C and m5U methyltransferases.[14]

Methodology:

-

UV Crosslinking: Cells are irradiated with UV light to induce covalent crosslinks between proteins and RNA.

-

Immunoprecipitation: The RNA-protein complexes are immunoprecipitated using an antibody against the methyltransferase of interest (e.g., TRMT2A).

-

RNA Fragmentation and Library Preparation: The co-precipitated RNA is partially digested, and a sequencing library is constructed. Reverse transcription often terminates at the crosslinked nucleotide, allowing for precise site identification.

-

Sequencing and Data Analysis: High-throughput sequencing and subsequent bioinformatic analysis are used to map the crosslink sites.

Visualizing m5U Pathways and Workflows

Signaling Pathway of m5U in tRNA Maturation and Function

Caption: Pathway of m5U54 modification in tRNA and its downstream functional consequences.

Experimental Workflow for FICC-Seq

Caption: Step-by-step workflow for FICC-Seq to identify m5U sites.

Logical Relationship of m5U and Gene Expression Regulation

Caption: Logical flow from m5U writers to the regulation of gene expression.

m5U in Disease and as a Therapeutic Target

Aberrant m5U modification has been implicated in several human diseases, making the m5U regulatory machinery a potential target for therapeutic intervention.

-

Cancer: The overexpression of RNA methyltransferases, such as NSUN2, is associated with the progression of various cancers, including breast cancer, lung cancer, and gallbladder carcinoma.[12][13][14] For instance, NSUN2 is upregulated in breast cancer tissues and promotes cell proliferation, migration, and invasion.[12] This suggests that targeting these enzymes could be a viable anti-cancer strategy.

-

Neurological Disorders: Mutations in the NSUN2 gene are linked to intellectual disabilities, highlighting the importance of proper RNA methylation in neurodevelopment.[16]

-

Autoimmune Diseases: m5U has been linked to conditions like systemic lupus erythematosus.[26]

The development of small molecule inhibitors targeting m5U writers is a promising area for drug development. Furthermore, understanding the role of m5U in modulating the immune response could open new avenues for immunotherapies.

Conclusion and Future Directions

The field of epitranscriptomics has unveiled 5-methyluridine as a key player in the post-transcriptional regulation of gene expression. Its roles in tRNA stability, ribosomal function, and potentially mRNA metabolism underscore its importance in cellular homeostasis. While significant progress has been made in identifying m5U sites and the enzymes responsible for their deposition, many questions remain. Future research should focus on:

-

Elucidating the precise molecular mechanisms by which m5U in mRNA affects translation and stability.

-

Identifying and characterizing the "readers" and "erasers" of m5U to fully understand its dynamic regulation.

-

Further investigating the causal links between dysregulated m5U modification and various diseases.

-

Developing specific and potent inhibitors of m5U methyltransferases for therapeutic applications.

This technical guide provides a solid foundation for researchers and clinicians, summarizing the current knowledge and highlighting the exciting future of m5U research.

References

- 1. researchgate.net [researchgate.net]

- 2. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overexpression of NSUN2 by DNA hypomethylation is associated with metastatic progression in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tRNA Modifying Enzymes, NSUN2 and METTL1, Determine Sensitivity to 5-Fluorouracil in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. mdpi.com [mdpi.com]

α-5-Methyluridine: An In-depth Technical Guide on its Existence as an Endogenous Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-methyluridine (B1664183) (m5U) as an endogenous human metabolite. It addresses the nomenclature, biosynthesis, physiological concentrations, and analytical methodologies for the detection of this modified nucleoside. Notably, the biologically prevalent form is the β-anomer of 5-methyluridine, derived from the turnover of transfer RNA (tRNA). The term "alpha-5-methyluridine" is likely a misnomer in the context of endogenous human metabolites, as α-anomeric nucleosides are exceedingly rare in nature.[1][2] This document consolidates current scientific knowledge on β-5-methyluridine, presenting quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway.

Introduction: The Anomeric Configuration of 5-Methyluridine

In naturally occurring nucleosides, the glycosidic bond between the nucleobase and the ribose sugar is predominantly in the beta (β) configuration.[2] The α-anomer, where the nucleobase is on the opposite side of the sugar ring relative to the 5' CH2OH group, is extremely rare in biological systems.[1][2] While synthetic α-nucleosides have been explored for therapeutic purposes, there is no significant evidence to suggest that α-5-methyluridine exists as an endogenous metabolite in humans. Therefore, this guide will focus on the well-documented and biologically significant β-5-methyluridine (ribothymidine), hereafter referred to as 5-methyluridine (m5U).

5-Methyluridine is a modified pyrimidine (B1678525) nucleoside, structurally similar to uridine (B1682114) but with a methyl group at the fifth position of the uracil (B121893) base. It is a well-established component of transfer RNA (tRNA) and its presence in human biofluids is a direct result of RNA degradation and turnover.[3]

Biosynthesis and Metabolism of 5-Methyluridine

The primary source of endogenous 5-methyluridine is the post-transcriptional modification of tRNA molecules.[3]

Formation in tRNA

In humans, the enzyme tRNA methyltransferase 2A (TRMT2A) is responsible for the methylation of uridine at position 54 in the T-loop of many tRNA molecules, forming 5-methyluridine. This modification is highly conserved and contributes to the structural stability of tRNA and modulates protein synthesis.[4]

Release from tRNA Turnover

tRNA molecules, like all cellular components, undergo continuous turnover. During the degradation of tRNA, the constituent ribonucleosides, including modified ones like m5U, are released into the cellular environment.[3] These modified nucleosides are not typically reincorporated into new RNA molecules and are subsequently cleared from the body, primarily through urinary excretion.[3] The elevated excretion of modified nucleosides has been observed in cancer patients, suggesting a higher rate of tRNA turnover in tumor tissues.[3]

Metabolic Fate

Upon release, free 5-methyluridine is transported out of the cells and enters circulation. It is eventually filtered by the kidneys and excreted in the urine. This clearance pathway makes urinary concentration of m5U a potential biomarker for physiological and pathological states associated with altered RNA turnover.

The metabolic pathway from tRNA to excreted 5-methyluridine is depicted below.

Quantitative Data of 5-Methyluridine in Human Biofluids

The concentration of free 5-methyluridine in human biofluids is a key parameter for its use as a biomarker. The following table summarizes available quantitative data. Data for healthy individuals is limited, with more studies focusing on disease states.

| Biofluid | Subject Group | Mean Concentration (nmol/mmol creatinine) | Range (nmol/mmol creatinine) | Reference |

| Urine | Breast Cancer Patients | Not specified | 2.00–26.74 | [5] |

Experimental Protocols for Quantification

The gold standard for the quantification of modified nucleosides like 5-methyluridine in biological samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity.

Sample Preparation from Urine

-